Nitrosocarbaryl
Overview
Description
Nitrosocarbaryl is a nitroso compound derived from carbaryl, where the amino hydrogen is substituted by a nitroso group. It is known for its roles as a carcinogenic agent and a mutagen. The compound belongs to the class of naphthalenes, carbamate esters, and nitroso compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitrosocarbaryl can be synthesized through the nitrosation of carbaryl. This process typically involves the reaction of carbaryl with nitrous acid or other nitrosating agents under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitrosation reactions. The process requires precise control of temperature, pH, and reactant concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors is common to maintain consistent reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: this compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amines and other reduced compounds.
Substitution: Compounds with different functional groups replacing the nitroso group.
Scientific Research Applications
Nitrosocarbaryl has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitroso chemistry.
Biology: Research on this compound focuses on its mutagenic and carcinogenic properties, helping to understand the mechanisms of chemical-induced mutations and cancer.
Medicine: Studies investigate its potential effects on human health and its role in the development of certain diseases.
Industry: this compound is used in the development of pesticides and other agrochemicals, although its use is limited due to its toxic properties.
Mechanism of Action
The mechanism by which nitrosocarbaryl exerts its effects involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form adducts with DNA, proteins, and other biomolecules, leading to mutations and disruptions in cellular processes. These interactions are mediated through various molecular pathways, including oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Nitrosomethylurea: Another nitroso compound with mutagenic properties.
Nitrosodimethylamine: Known for its carcinogenic effects.
Nitrosopyrrolidine: A nitroso compound used in research on nitrosamine toxicity.
Comparison: Nitrosocarbaryl is unique due to its specific structure and the presence of the carbamate ester group. This structural feature influences its reactivity and the types of interactions it can have with biological molecules. Compared to other nitroso compounds, this compound’s role as a pesticide and its specific applications in agrochemical research set it apart.
Properties
IUPAC Name |
naphthalen-1-yl N-methyl-N-nitrosocarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-14(13-16)12(15)17-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSXTYIBUNXZMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OC1=CC=CC2=CC=CC=C21)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30876699 | |
Record name | N-ME-N-NITROSO-1-NAPHTHYLCARBAMAT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30876699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00000199 [mmHg] | |
Record name | Nitrosocarbaryl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21276 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7090-25-7, 64158-97-0 | |
Record name | 1-Naphthalenyl N-methyl-N-nitrosocarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7090-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrosocarbaryl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007090257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, methylnitroso-, naphthalenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064158970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ME-N-NITROSO-1-NAPHTHYLCARBAMAT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30876699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NITROSOCARBARYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0719MRF0L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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